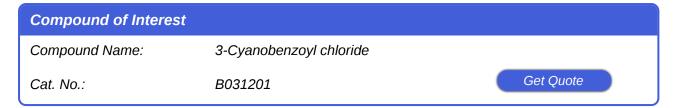


Spectroscopic Data of 3-Cyanobenzoyl Chloride: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Cyanobenzoyl chloride** (C₈H₄ClNO, CAS: 1711-11-1), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

3-Cyanobenzoyl chloride is an aromatic acyl chloride containing a nitrile group at the meta position. Its structure gives rise to characteristic spectroscopic signatures that are invaluable for its identification and characterization in complex reaction mixtures.

Molecular Formula: C₈H₄ClNO Molecular Weight: 165.58 g/mol

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **3-Cyanobenzoyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **3-Cyanobenzoyl chloride**, spectra are typically recorded in deuterated



chloroform (CDCl3).

Table 1: 1H NMR Data (Predicted)

Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
~8.3 - 8.1	Multiplet	2H	Aromatic H (ortho to - COCI and -CN)
~7.9 - 7.7	Multiplet	2H	Aromatic H (meta to - COCI and -CN)

Note: Precise, experimentally verified ¹H NMR data with coupling constants for **3- Cyanobenzoyl chloride** is not readily available in the public domain. The predicted values are based on the analysis of similar aromatic compounds.

Table 2: 13C NMR Data (Predicted)

Chemical Shift (δ) ppm	Carbon Type	Assignment
~168	Carbonyl	C=O (acyl chloride)
~138 - 128	Aromatic	Aromatic carbons
~117	Nitrile	C≡N
~114	Aromatic	Aromatic carbon attached to -

Note: While ¹³C NMR spectra for **3-Cyanobenzoyl chloride** have been recorded, a detailed, publicly accessible peak list is not available. The predicted chemical shift ranges are based on established correlations for substituted benzene derivatives. The spectrum was reported to be run in CDCl₃.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for **3-Cyanobenzoyl chloride** is typically obtained from a melt.



Table 3: IR Absorption Data (Predicted from Functional Groups)

Wavenumber (cm ^{−1})	Intensity	Functional Group Vibration
~3100 - 3000	Medium	Aromatic C-H Stretch
~2230	Strong	C≡N Stretch (Nitrile)
~1775	Strong	C=O Stretch (Acyl Chloride)
~1600, ~1480	Medium-Weak	Aromatic C=C Stretch
~880 - 780	Strong	C-Cl Stretch

Note: While it is known that an FTIR spectrum of a melt of **3-Cyanobenzoyl chloride** has been recorded, a detailed peak list is not publicly available.[2][3] The predicted absorption bands are based on the characteristic frequencies of its functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for the analysis of such compounds.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
165/167	Low	[M] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl)
130	100% (Base Peak)	[M-CI]+
102	High	[M-CI-CO] ⁺
75	Medium	[C ₆ H ₃]+

Data sourced from PubChem.[2]



Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

- Weigh approximately 10-20 mg of 3-Cyanobenzoyl chloride for ¹H NMR, or 50-100 mg for ¹³C NMR.
- Dissolve the solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean
 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

Instrument Parameters (General):

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Solvent: CDCl₃.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Temperature: Standard probe temperature (e.g., 298 K).

¹H NMR Acquisition:

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: Approximately 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.



• Number of Scans: 8-16, depending on sample concentration.

¹³C NMR Acquisition:

- Pulse Sequence: Standard proton-decoupled single-pulse sequence.
- Spectral Width: Approximately 200-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 512-2048 or more, depending on sample concentration and desired signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Melt Method):

- Place a small amount of solid 3-Cyanobenzoyl chloride onto a clean, dry IR-transparent window (e.g., KBr or NaCl).
- Gently heat the window on a hot plate until the solid melts and forms a thin, uniform film.
- Place a second IR-transparent window on top of the molten sample and press gently to create a thin capillary film.
- Allow the sample to cool and solidify between the plates.

Instrument Parameters:

- Spectrometer: A Fourier-Transform Infrared Spectrometer.
- Mode: Transmission.
- Spectral Range: Typically 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.



- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty IR windows should be recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

- A small amount of solid 3-Cyanobenzoyl chloride is introduced into the mass spectrometer, typically via a direct insertion probe.
- The sample is heated to induce volatilization into the ion source.
- In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

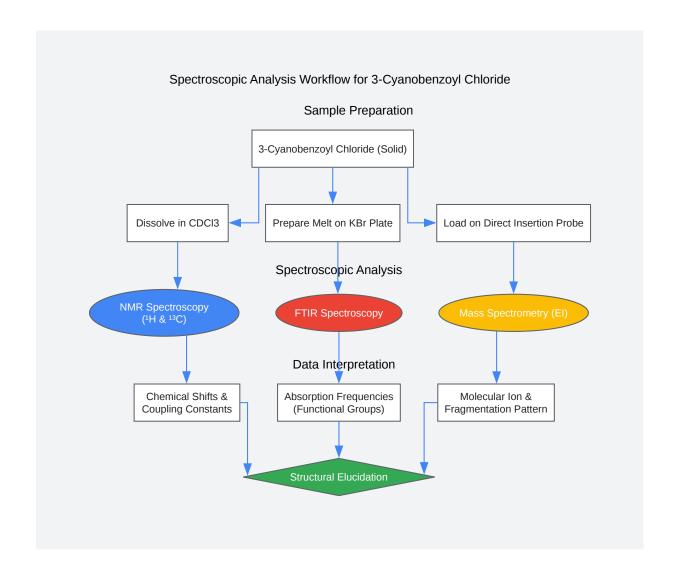
Instrument Parameters:

- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
- Ionization Mode: Electron Ionization (EI).
- Mass Range: Typically scanned from m/z 40 to 400.
- Detector: Electron multiplier or similar detector.
- Vacuum: The entire system is maintained under high vacuum (e.g., 10⁻⁶ to 10⁻⁷ torr).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **3-Cyanobenzoyl chloride**.





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Caption: Workflow for the spectroscopic characterization of **3-Cyanobenzoyl chloride**.

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- To cite this document: BenchChem. [Spectroscopic Data of 3-Cyanobenzoyl Chloride: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031201#spectroscopic-data-of-3-cyanobenzoyl-chloride-nmr-ir-ms]

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